5-Ethynylpyrrolidine-2-carboxylic acid vs. 4-Methylene-L-proline: Proline Dehydrogenase Inactivation
In a direct head‑to‑head in vitro assay using rat liver mitochondria, 5‑ethynyl‑D,L‑proline showed no detectable substrate activity and no irreversible inactivation of proline dehydrogenase [1]. In contrast, 4‑methylene‑L‑proline completely inactivated the enzyme under the same conditions, establishing that the 5‑ethynyl analog is enzymatically silent toward this target.
| Evidence Dimension | Proline dehydrogenase inactivation |
|---|---|
| Target Compound Data | No substrate activity; no inactivation |
| Comparator Or Baseline | 4-Methylene-L-proline: complete inactivation |
| Quantified Difference | Qualitative (active vs. inactive) |
| Conditions | Rat liver mitochondria, in vitro |
Why This Matters
Researchers studying proline metabolism can use 5‑ethynylpyrrolidine‑2‑carboxylic acid as a negative control or inert carrier without confounding enzyme inactivation, a property not shared by 4‑methylene‑L‑proline.
- [1] Tritsch D, et al. Mechanism-based inhibition of proline dehydrogenase by proline analogues. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. 1993; 1202(1): 77-81. View Source
